molecular formula C15H13N5O4 B2823194 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1170547-37-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2823194
CAS No.: 1170547-37-1
M. Wt: 327.3
InChI Key: WBFZBONKAHWDCR-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a pyrazole carboxamide group. These structural elements contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, such as using phosphorus oxychloride (POCl3).

    Construction of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole, oxadiazole, and pyrazole moieties through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals, leveraging its bioactive properties to create more effective products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes or receptors critical for cell proliferation and survival. The exact pathways can vary depending on the biological context but often involve modulation of signaling pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the dimethyl substitution on the pyrazole ring.

    N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of both the benzo[d][1,3]dioxole and oxadiazole moieties in conjunction with the dimethyl-substituted pyrazole ring makes N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide unique. This combination of structural features contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-8-5-10(19-20(8)2)13(21)16-15-18-17-14(24-15)9-3-4-11-12(6-9)23-7-22-11/h3-6H,7H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFZBONKAHWDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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